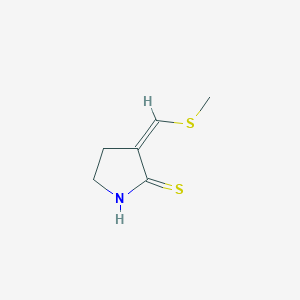
(E)-Raphanusanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-Raphanusanin belongs to the class of organic compounds known as thiolactams. These are cyclic thioamides, obtained by replacing the oxygen atom from a lactam ring with sulfur (e)-Raphanusanin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-raphanusanin is primarily located in the cytoplasm. Outside of the human body, (e)-raphanusanin can be found in brassicas. This makes (e)-raphanusanin a potential biomarker for the consumption of this food product.
科学的研究の応用
Plant Growth Inhibition and Phototropism
- Raphanusanin acts as a growth-inhibiting substance, playing a crucial role in the inhibition of light growth and phototropism in radish hypocotyls. It interferes with auxin-mediated microtubule orientations, impacting cell elongation processes (Sakoda, Hasegawa, & Ishizuka, 1992).
Gene Expression Regulation
- Raphanusanin affects gene expression related to environmental stimuli responses. For example, the RsCSN3 gene, implicated in light-induced growth inhibition, is regulated by raphanusanin (Moehninsi, Yamada, Hasegawa, & Shigemori, 2008).
Chemical Synthesis and Structural Analysis
- Extensive research has been conducted on the chemical synthesis and structural analysis of raphanusanin. These studies have led to the revision of its structure and understanding of its properties as a growth inhibitor (Nishiyama, Inagaki, Yamamura, Hasegawa, Mizutani, & Sakoda, 1992).
Pathogen Resistance in Plants
- Research suggests that raphanusanin may play a role in enhancing resistance against pathogens like Botrytis cinerea and Pseudomonas syringae, especially under the influence of light. This indicates its potential involvement in defense signaling pathways in plants (Moehninsi, Miura, Yamada, & Shigemori, 2014).
Auxin Activity Interaction
- Studies have shown that raphanusanin significantly inhibits the activity of auxin, a key plant hormone, affecting various physiological processes like cell elongation and growth inhibition (Sakoda, Hasegawa, & Ishizuka, 1991).
Role in Apical Dominance
- Raphanusanin, along with other auxin-inhibiting substances, has been studied for its effects on apical dominance in pea seedlings. This research helps in understanding the regulatory mechanisms of plant growth and development (Nakajima, Hasegawa, Yamada, Kosemura, & Yamamura, 2001).
特性
CAS番号 |
128463-44-5 |
|---|---|
製品名 |
(E)-Raphanusanin |
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC名 |
(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4- |
InChIキー |
BVYUPEKENRMVJK-PLNGDYQASA-N |
異性体SMILES |
CS/C=C\1/CCNC1=S |
SMILES |
CSC=C1CCNC1=S |
正規SMILES |
CSC=C1CCNC1=S |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-2-[2-(4H-1,2,4-triazol-4-yl)propyl]pyridine](/img/structure/B1651480.png)
![1-cyclopentyl-4-[(5-cyclopropyl-4-phenyl-1H-imidazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B1651481.png)
![2-({Ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)nicotinic acid](/img/structure/B1651484.png)
![N-[4-(3,5-dimethylisoxazol-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B1651485.png)
![5-methyl-2-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B1651488.png)
![7-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1651489.png)
![N-methyl-1-[4-(5-methylpyridin-2-yl)piperidin-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B1651490.png)
![1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1651492.png)
![5-[2-(isopropylamino)pyrimidin-5-yl]-10-methyl-1,2,4,5-tetrahydro-3H-pyrido[1',2':1,2]imidazo[4,5-c]azepin-3-one](/img/structure/B1651494.png)
![2-ethyl-N-[1-(2-ethyl-1,2,4-triazol-3-yl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B1651495.png)
![1-[2-(Dimethylamino)ethyl]-4-{[4-(3-hydroxyphenyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B1651497.png)
![4-[4-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B1651499.png)
![(1-Ethylpropyl)(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine](/img/structure/B1651502.png)
![3-[2-(2,4-Difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B1651503.png)